![molecular formula C12H18Cl2N2 B5656613 (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)

(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions that form the desired amine through various chemical pathways. For example, studies have detailed the synthesis of compounds by the reductive amination of precursors, which might similarly apply to our subject compound through analogous chemical strategies (Zupančič et al., 2009).

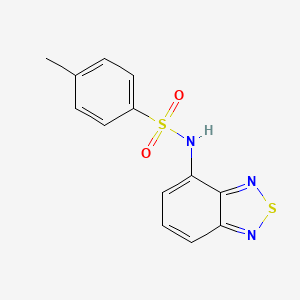

Molecular Structure Analysis

The molecular structure of compounds similar to (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine has been characterized using techniques like single-crystal X-ray diffraction. Such methods provide detailed information about the crystallographic and morphological features of the compound (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine derivatives often highlight the compound’s ability to interact with different chemical agents and the resulting formation of new compounds. For example, derivatives have been used to develop highly selective ligands, showcasing the compound's versatility and reactivity (de Costa et al., 1994).

Physical Properties Analysis

Although specific studies on the physical properties of (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine are limited, general insights can be derived from similar compounds. These properties include solubility, density, melting point, and boiling point, which are crucial for handling and application in non-clinical settings (Corbin et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and degradation pathways, are significant for understanding the compound's behavior in different environments. For instance, its reactivity with amines, alcohols, and acids can be inferred from the reactions and stability of structurally related chemicals (Irvine & Keat, 1972).

properties

IUPAC Name |

N'-[(3,4-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2/c1-15(2)6-7-16(3)9-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEGWOOPCFKQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3,4-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)

![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)

![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)

![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)

![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)

![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)

![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)